molecular formula C9H14N2 B1646439 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B1646439
M. Wt: 150.22 g/mol
InChI Key: UEZHTDBZSWZKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H14N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h7H,2-6H2,1H3

InChI Key

UEZHTDBZSWZKEB-UHFFFAOYSA-N

SMILES

CCC1=NN2CCCCC2=C1

Canonical SMILES

CCC1=NN2CCCCC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-5,7-nonanedione (14.74 g, from Step A) in a mixture of CH3CN (100 mL) and H2O (33 mL) was added 4.87 mL of hydrazine. After refluxing for 18 h, the reaction mixture was partitioned between EtOAc and aqueous NaHCO3 (saturated). Aqueous layer was extracted with EtOAc (3×). Combined organic phase was washed with brine and dried over anhydrous MgSO4. After concentration, the residue was purified by flash chromatography with 20% EtOAc in hexanes followed by 50% EtOAc in hexanes to give the title compound as a viscous oil. 1H NMR (500 MHz, CDCl3) δ 1.24 (t, 3H, J=7.5 Hz), 1.79–1.85 (m, 2H), 1.95–2.05 (m, 2H), 2.62 (q, 2H, J=7.8 Hz), 2.75 (t, 2H, J=6.4 Hz), 4.08 (t, 2H, J=6.1 Hz), 5.78 (s, 1H).
Name
1-chloro-5,7-nonanedione
Quantity
14.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
4.87 mL
Type
reactant
Reaction Step Two

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